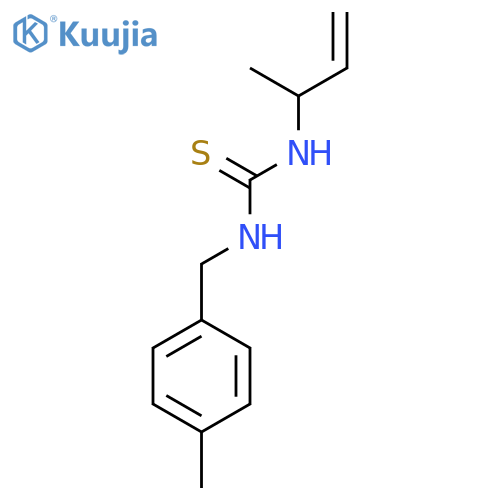Cas no 2166941-62-2 (3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea)

2166941-62-2 structure
商品名:3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea
3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea
- EN300-1274479
- 2166941-62-2
- 3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea
-
- インチ: 1S/C13H18N2S/c1-4-11(3)15-13(16)14-9-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H2,14,15,16)
- InChIKey: HKTBMBDLYDILHN-UHFFFAOYSA-N
- ほほえんだ: S=C(NC(C=C)C)NCC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 234.11906976g/mol
- どういたいしつりょう: 234.11906976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1274479-1.0g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 1g |
$1086.0 | 2023-06-08 | ||
| Enamine | EN300-1274479-0.1g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 0.1g |
$956.0 | 2023-06-08 | ||
| Enamine | EN300-1274479-2500mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 2500mg |
$2127.0 | 2023-10-01 | ||
| Enamine | EN300-1274479-10000mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 10000mg |
$4667.0 | 2023-10-01 | ||
| Enamine | EN300-1274479-5.0g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 5g |
$3147.0 | 2023-06-08 | ||
| Enamine | EN300-1274479-10.0g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 10g |
$4667.0 | 2023-06-08 | ||
| Enamine | EN300-1274479-5000mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 5000mg |
$3147.0 | 2023-10-01 | ||
| Enamine | EN300-1274479-0.5g |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 0.5g |
$1043.0 | 2023-06-08 | ||
| Enamine | EN300-1274479-100mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 100mg |
$956.0 | 2023-10-01 | ||
| Enamine | EN300-1274479-50mg |
3-(but-3-en-2-yl)-1-[(4-methylphenyl)methyl]thiourea |
2166941-62-2 | 50mg |
$912.0 | 2023-10-01 |
3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
2166941-62-2 (3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea) 関連製品
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2230780-65-9(IL-17A antagonist 3)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
